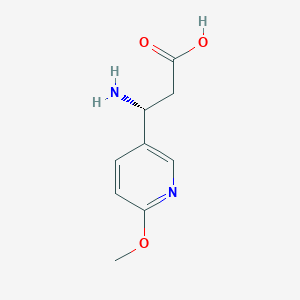

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Description

BenchChem offers high-quality (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDJSZHYFNBEN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375934 | |

| Record name | (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712321-46-5 | |

| Record name | (βR)-β-Amino-6-methoxy-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712321-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Abstract

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community. Its unique structural architecture, combining a stereochemically defined amino acid backbone with a methoxy-substituted pyridine heterocycle, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including structural features, physicochemical characteristics, and analytical methodologies. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel therapeutic agents, particularly within the domain of neuropharmacology.

Chemical Identity and Structural Elucidation

The precise identity and three-dimensional arrangement of a molecule are fundamental to understanding its chemical behavior and biological activity. (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is defined by its specific stereochemistry and the unique interplay of its functional groups.

Systematic Name: (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid Common Synonyms: (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid, D-β-Ala-(6-methoxy-3-pyridyl)-OH[1] CAS Number: 712321-46-5[1][2] Molecular Formula: C₉H₁₂N₂O₃[1][2][3] Molecular Weight: 196.21 g/mol [1]

The structure comprises three key components:

-

A Propanoic Acid Backbone: This provides the carboxylic acid and amino functional groups characteristic of an amino acid.

-

A Chiral Center: The stereocenter is located at the C3 position (the β-carbon), bearing the amino group. The "(R)" designation specifies the absolute configuration, which is crucial for enantioselective interactions with biological targets.

-

A 6-Methoxypyridin-3-yl Moiety: This aromatic heterocycle is a key feature, influencing the molecule's polarity, basicity, and potential for hydrogen bonding and π-stacking interactions. The methoxy group can modulate electronic properties and metabolic stability.

Caption: 2D structure of the title compound.

Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and pharmacokinetic profile. The data below, compiled from various suppliers and databases, provides a snapshot of its key physical characteristics.

| Property | Value | Source(s) |

| Appearance | White powder / solid | [1][4] |

| Melting Point | > 200 °C (decomposes) | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| Purity (Typical) | ≥ 95-97% (by HPLC) | [1][2] |

| Optical Rotation | [α]D²⁵ = -10 ± 2º (c=1 in 0.5N NaOH) | [1] |

| Storage Conditions | 0–8 °C, protected from moisture | [1][4] |

The high melting point is indicative of a stable crystalline lattice, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and amino groups, forming a zwitterionic state in the solid phase. The specific optical rotation is a critical quality control parameter, confirming the compound's enantiomeric identity and purity; its enantiomer, the (S)-form, exhibits a positive rotation of +10.0 ± 2º under identical conditions[4].

Spectroscopic Characterization: A Predictive Analysis

While specific spectral data is not publicly available, a predictive analysis based on the molecule's structure allows for an authoritative outline of expected spectroscopic features, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

A multiplet for the chiral proton at C3 (-CH(NH₂)-), likely around 4.0-4.5 ppm.

-

Two distinct multiplets for the diastereotopic C2 methylene protons (-CH₂-), due to the adjacent chiral center.

-

A set of signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbons of the pyridine ring, the methoxy carbon, and the aliphatic carbons of the propanoic acid chain.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 197.09. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement consistent with the molecular formula C₉H₁₂N₂O₃, serving as a definitive confirmation of its elemental composition[5].

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a well-established but challenging field in organic chemistry. Accessing the (R)-enantiomer specifically requires a stereoselective approach. While the exact commercial synthesis is proprietary, plausible routes are based on established methodologies for analogous compounds.

One common strategy involves the asymmetric addition of a nucleophile to a C=N double bond derived from 6-methoxypyridine-3-carbaldehyde. The use of a chiral auxiliary or a chiral catalyst ensures that the addition occurs preferentially from one face, establishing the desired (R)-stereocenter. An alternative approach is the enzymatic resolution of a racemic mixture, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two forms[6]. The synthesis of the related (R)-3-Amino-3-(p-methoxyphenyl)propionic acid has been demonstrated using a chiral pyrimidinone auxiliary to direct the stereochemical outcome of a key reaction step[7].

Analytical Workflow: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric excess (e.e.) of a chiral compound is paramount in drug development. A high-performance liquid chromatography (HPLC) method using a chiral stationary phase (CSP) is the gold standard for this analysis.

Experimental Protocol: Determination of Enantiomeric Excess

-

Standard and Sample Preparation:

-

Accurately weigh ~5 mg of the (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid sample and a racemic standard.

-

Dissolve each in a suitable mobile phase diluent (e.g., a mixture of hexane and ethanol) to a final concentration of 1 mg/mL.

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H). The choice is critical as the stationary phase must provide differential diastereomeric interactions with the two enantiomers.

-

Mobile Phase: An isocratic mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be 80:20 Hexane:Ethanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the pyridine ring absorbs, typically around 260-270 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample to be tested.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

-

Caption: Workflow for chiral HPLC analysis.

Applications and Significance in Drug Development

The value of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid lies in its utility as a versatile synthetic intermediate. Its structural features make it particularly relevant for targeting the central nervous system.

-

Neuroscience Research: As a β-amino acid, it is a structural analog of neurotransmitters like GABA. The pyridine ring enhances its ability to interact with various biological systems and receptors, making it a valuable tool for studying neurological disorders and developing novel treatments[1]. The S-enantiomer has been specifically noted for its potential to modulate neurotransmitter systems[4].

-

Pharmaceutical Development: The compound serves as a crucial building block for more complex molecules. Its chiral nature is essential for creating drugs with high specificity and reduced off-target effects. It is particularly useful in synthesizing agents for cognitive enhancement and neuroprotection[1].

-

Biochemical Studies: Researchers use this compound and its derivatives to probe amino acid metabolism and its role in cellular processes, which can provide insights into various metabolic disorders[1].

Conclusion

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a high-value chiral building block with well-defined chemical and physical properties. Its unique combination of a β-amino acid scaffold and a methoxypyridine heterocycle makes it an important tool for medicinal chemists. A thorough understanding of its structure, physicochemical characteristics, and the analytical methods required to ensure its quality is essential for its successful application in the synthesis of next-generation therapeutics.

References

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

-

PubChem. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

-

PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

-

Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. [Link]

- Google Patents.

-

NIST WebBook. Propanoic acid. [Link]

-

MySkinRecipes. (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

-

PubChem. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]

-

PubChem. 3-[(Methoxycarbonyl)amino]propanoic acid. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

AA Blocks. 3-amino-3-(2-methoxypyridin-3-yl)propanoic acid. [Link]

-

PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 773126-35-5|3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS: 712321-46-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a pivotal chiral building block in modern pharmaceutical synthesis. Its structural motifs, a β-amino acid core and a methoxypyridine heterocycle, are of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and critical role in drug development, particularly as an intermediate. By elucidating the underlying chemistry and biological significance, this document serves as a vital resource for professionals engaged in pharmaceutical research and development.

Introduction

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, a non-proteinogenic β-amino acid derivative, has emerged as a compound of significant interest within the pharmaceutical industry.[1][2] Its utility is primarily recognized in the synthesis of novel therapeutic agents, where its unique structure contributes to specific interactions with biological targets.[1] The presence of a chiral center and a pyridine ring makes it a valuable component for creating complex molecular architectures with high biological activity.[1] This guide aims to provide an in-depth exploration of this compound, from its fundamental properties to its practical applications in drug discovery and manufacturing.

Physicochemical & Chiroptical Properties

A thorough understanding of the compound's properties is essential for its effective use in a laboratory or manufacturing setting.

| Property | Value | Source |

| CAS Number | 712321-46-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | > 200 °C (decomposition) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Optical Rotation | [a]²⁵_D_ = -10 ± 2º (c=1 in 0.5N NaOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Stereochemical Control

The synthesis of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid with high enantiomeric purity is a critical challenge. The "(R)" stereochemistry is paramount for its biological function in the final active pharmaceutical ingredient (API). Various synthetic strategies have been developed to achieve this, often involving asymmetric synthesis or chiral resolution.

General Synthetic Strategies

While specific, proprietary industrial syntheses may vary, common academic and patent literature approaches for analogous β-amino acids often rely on:

-

Asymmetric Hydrogenation: A highly efficient method where a prochiral enamine intermediate is hydrogenated using a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., JOSIPHOS).[3][4] This directly establishes the desired stereocenter with high enantioselectivity.

-

Enzymatic Processes: Biocatalysis, using enzymes like transaminases, offers a green and highly selective alternative to traditional chemical methods.[5] These enzymatic reactions can convert a keto-acid precursor into the desired chiral amino acid with excellent optical purity.[5][6]

-

Chiral Auxiliaries: This classic approach involves attaching a chiral molecule (the auxiliary) to a precursor, which directs a subsequent reaction to create the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically pure product.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for an asymmetric synthesis route, a dominant strategy in industrial applications for its efficiency and stereocontrol.

Caption: Conceptual workflow for asymmetric synthesis.

Biological Significance and Application in Drug Development

This compound is not typically a therapeutic agent itself but serves as a crucial intermediate in the synthesis of APIs.[2] Its primary known application is in the manufacturing of Sitagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[3][4]

Role in Sitagliptin Synthesis

Sitagliptin's chemical structure contains the (R)-β-amino acid backbone provided by this intermediate. The specific stereochemistry and the electronic properties of the methoxypyridine ring are critical for its high-affinity binding to the DPP-4 enzyme. The development of efficient, "green" syntheses for Sitagliptin, which heavily rely on the effective production of this chiral intermediate, has been a significant achievement in pharmaceutical manufacturing.[3][4]

Mechanism of Action of the Final Drug (Sitagliptin)

Understanding the mechanism of the final drug product underscores the importance of the intermediate's structural integrity.

-

DPP-4 Enzyme: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

-

Incretin Hormones: GLP-1 and GIP are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.

-

Sitagliptin's Role: By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, thereby increasing their active levels in the bloodstream.

-

Therapeutic Effect: This leads to enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner, ultimately improving glycemic control in patients with type 2 diabetes.

Caption: Simplified mechanism of action of Sitagliptin.

Analytical Characterization Protocols

Ensuring the chemical purity and stereochemical integrity of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is critical. A multi-faceted analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing purity and, with a chiral column, enantiomeric excess.

Protocol: Achiral Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic or Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm (due to the pyridine ring).

-

Injection Volume: 10 µL.

-

Purpose: To separate and quantify the main compound from any synthesis-related impurities. The purity is determined by the area percentage of the main peak.

Protocol: Chiral Purity (Enantiomeric Excess) Analysis

-

Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

-

Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine. Ratios must be optimized for the specific column.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Purpose: To separate the (R)-enantiomer from the undesired (S)-enantiomer. Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the pyridine ring protons, the methoxy group, and the aliphatic protons of the propanoic acid backbone.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show a prominent ion corresponding to [M+H]⁺ at m/z 197.2.

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining the compound's integrity.

-

Safety Precautions: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[7] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7] Recommended storage temperature is between 0-8 °C to ensure long-term stability.[1]

-

Spill & Disposal: In case of a spill, prevent it from entering drains.[7] Absorb with inert material and dispose of in accordance with local, state, and federal regulations.

Conclusion

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 712321-46-5) is more than just a chemical intermediate; it is an enabling component in the synthesis of life-saving medicines like Sitagliptin. Its synthesis requires precise control over stereochemistry, and its analysis demands rigorous methods to ensure purity and identity. For researchers and developers in the pharmaceutical field, a deep technical understanding of this building block is essential for innovation in process chemistry and the development of next-generation therapeutics.

References

-

Chem-Impex. (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid. [Link]

-

Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. PubMed. [Link]

-

ResearchGate. (PDF) Synthesis of Sitagliptin. [Link]

-

Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. WO2009045507A2 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid: A Chiral Building Block for Neurological Drug Discovery

Abstract

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural composition, featuring a stereodefined center, a propanoic acid backbone, and a methoxypyridine moiety, establishes it as a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics for neurological disorders.

Introduction: The Strategic Importance of Chiral β-Amino Acids in Medicinal Chemistry

β-Amino acids and their derivatives are crucial components in the design of peptidomimetics and small molecule drugs. The incorporation of these structures can impart unique conformational constraints on peptide backbones, enhance metabolic stability by resisting enzymatic degradation, and allow for novel interactions with biological targets.[1] The title compound, (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, is of particular interest due to the presence of a pyridine ring, a common motif in neuropharmacological agents that can enhance interactions with biological systems.[2] Its defined (R)-stereochemistry is critical, as the biological activity of chiral molecules is often dictated by a single enantiomer.[3] This guide serves as a technical resource for researchers and drug development professionals aiming to leverage the unique properties of this versatile molecule.

Molecular Structure and Stereochemical Integrity

The structural foundation of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is key to its utility. It consists of a propanoic acid chain with an amino group at the β-position (C3). This C3 carbon is a chiral center, and in this specific isomer, it possesses the (R)-configuration. Attached to this stereocenter is a 6-methoxypyridin-3-yl group.

Caption: General structure of (R)-3-Amino-3-(pyridyl)propanoic acid.

The Significance of the (R)-Configuration

Stereochemistry is paramount in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The (R)-configuration at the C3 position of this molecule dictates the three-dimensional arrangement of its substituents, which in turn governs its binding affinity and selectivity for specific biological targets such as receptors or enzymes.[3] The enantiomeric purity of this building block is therefore a critical quality attribute for its successful application in drug synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.21 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | >200 °C (decomposes) | [2] |

| Optical Rotation | [α]D25 = -10 ± 2º (c=1 in 0.5N NaOH) | [2] |

| Storage | 2-8°C, dry, airtight | [4] |

Synthesis and Stereochemical Control

A Validated Synthetic Approach (Adapted)

The following protocol is an adapted representation of a robust method for synthesizing chiral β-amino acids. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Protocol: Asymmetric Synthesis of a Chiral β-Amino Acid

-

Step 1: Formation of a Chiral Heterocycle. L-asparagine is condensed with pivalaldehyde to form a chiral tetrahydropyrimidinone. This step establishes the stereochemical foundation for the subsequent reactions. The bulky tert-butyl group directs the stereochemical outcome of later steps.

-

Step 2: Introduction of the Aryl Moiety. The chiral heterocycle undergoes a Heck coupling reaction with an appropriate aryl halide (in this case, 3-iodo-6-methoxypyridine would be the analogous starting material). This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0). The choice of a palladium catalyst is crucial for achieving efficient carbon-carbon bond formation.[5]

-

Step 3: Diastereoselective Reduction. The resulting intermediate is then subjected to a diastereoselective reduction. This is a critical step where the stereochemistry of the β-carbon is set. The use of a reducing agent like sodium borohydride, under carefully controlled temperature conditions (-35°C to -45°C), is key to achieving high diastereoselectivity.[5] The existing stereocenter from the L-asparagine starting material directs the hydride attack to one face of the molecule.

-

Step 4: Hydrolysis and Deprotection. The final step involves the acidic hydrolysis of the chiral auxiliary. This unmasks the amino and carboxylic acid functionalities of the target β-amino acid. The reaction is typically carried out in a mixture of tetrahydrofuran and ethanol with hydrochloric acid.[5]

Caption: A representative workflow for the stereoselective synthesis.

Applications in Drug Discovery and Neuroscience

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is primarily utilized as a specialized building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its structural motifs are frequently found in compounds targeting the central nervous system.

Role as a Modulator of Neurotransmitter Systems

The pyridine ring is a common feature in molecules designed to interact with neurotransmitter receptors. This amino acid derivative serves as a scaffold for developing agents that may modulate the activity of these systems, making it a valuable tool for research into neurological disorders such as epilepsy, depression, and anxiety.[1] For instance, related heterocyclic β-amino acids have been investigated for their potential as antiepileptic agents.

Incorporation into Peptidomimetics for Enhanced Properties

The incorporation of this non-natural β-amino acid into peptide sequences is a key strategy in modern drug development.[3] This modification can lead to:

-

Increased Metabolic Stability: The altered backbone is often resistant to cleavage by peptidases.

-

Defined Secondary Structures: The stereochemistry of the β-amino acid can induce specific folding patterns (e.g., helices or turns) in the peptide, which can be crucial for target binding.

-

Improved Pharmacokinetic Profiles: The overall properties of the resulting peptide, such as solubility and membrane permeability, can be fine-tuned.

Caption: The role of the title compound in a drug discovery workflow.

Safety and Handling

According to the Safety Data Sheet (SDS), (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid requires careful handling in a laboratory setting.[1]

-

Hazard Classifications:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Recommended storage temperature is between 2-8°C.[4]

-

Conclusion

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid stands out as a strategically important chiral building block for the synthesis of novel, high-value compounds, particularly in the field of neuroscience. Its well-defined stereochemistry, coupled with the presence of a biologically relevant pyridine moiety, provides a solid foundation for the development of next-generation therapeutics. The synthetic pathways to access this and related molecules are well-established, allowing for its reliable incorporation into drug discovery programs. As research into complex neurological disorders continues, the demand for such specialized and enantiomerically pure building blocks is expected to grow, further cementing the importance of this unique β-amino acid.

References

-

Chem-Impex. (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

MySkinRecipes. (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

-

Chem-Impex. (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid Product Page. [Link]

-

PubMed. Synthesis and Biological Evaluation of Novel Cryptophycin Analogs With Modification in the Beta-Alanine Region. [Link]

-

Chem-Impex. (S)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid. [Link]

-

MySkinRecipes. (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid Product Page. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. [Link]

Sources

- 1. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a pivotal amino acid derivative with significant potential in neuropharmacology and as a building block for novel therapeutic agents.[1] Its utility in drug discovery and development is underscored by its inherent stability and compatibility with a range of chemical reactions.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. Adhering to the principles of scientific integrity, this document outlines detailed experimental protocols, explains the rationale behind methodological choices, and offers a blueprint for generating robust and reliable data essential for regulatory submissions and advancing pharmaceutical development.

Introduction to (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a white crystalline powder with a molecular weight of 196.21 g/mol and a melting point greater than 200°C with decomposition.[1] Its unique structure, which incorporates a pyridine ring, is key to its interactions within biological systems, making it a compound of interest for research into neurotransmitter modulation.[1] While specific solubility and stability data are not extensively published, its recognized stability in chemical synthesis provides a strong foundation for its development as a drug candidate.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, predicting in vivo behavior, and ensuring the safety and efficacy of any resulting drug product.[2][3]

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[3] Both kinetic and thermodynamic solubility assessments are crucial during different stages of drug development.[2]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, often prepared by diluting a stock solution in an organic solvent (like DMSO) with an aqueous buffer.[2] This high-throughput screening method is invaluable during early-stage drug discovery for identifying candidates with promising dissolution characteristics.[2]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol utilizes laser nephelometry to measure the turbidity resulting from compound precipitation.[3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to achieve a final DMSO concentration of 1-5%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer.[3] The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the 'gold standard' for solubility determination.[4] This parameter is vital for later-stage development to optimize drug formulations.[2]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[4][5]

-

Sample Preparation: Add an excess amount of solid (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate different physiological environments.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[6]

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation: Solubility Data

| pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| 1.2 | 25 | Example Data | Example Data |

| 4.5 | 25 | Example Data | Example Data |

| 6.8 | 25 | Example Data | Example Data |

| 7.4 | 25 | Example Data | Example Data |

| 7.4 | 37 | Example Data | Example Data |

Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment

Stability testing is crucial for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] This data is essential for establishing a re-test period and recommended storage conditions.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[9][10] This information is vital for developing stability-indicating analytical methods.[9][11] A degradation of 5-20% is generally considered optimal for these studies.[12]

Experimental Protocol: Forced Degradation

-

Acidic Hydrolysis: Expose the compound to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Expose the compound to 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[13]

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

-

Sample Analysis: Analyze stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies (ICH Guidelines)

Formal stability studies are conducted to establish the re-test period for a drug substance. These studies should be performed on at least three primary batches.

Experimental Protocol: Long-Term Stability

-

Batch Selection: Utilize at least three primary batches of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid manufactured by a process representative of the final production scale.[8]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.

Data Presentation: Stability Data

Storage Condition: 25°C / 60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | White Powder | 99.7 | 0.18 |

| 6 | White Powder | 99.8 | 0.19 |

| 9 | White Powder | 99.6 | 0.21 |

| 12 | White Powder | 99.5 | 0.25 |

Development of a Stability-Indicating Analytical Method (SIAM)

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM).[16] A SIAM is a quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[16]

Key Characteristics of a SIAM:

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17]

-

Accuracy and Precision: The method must provide accurate and precise measurements of the active ingredient.[16]

-

Sensitivity: The method should have a limit of detection (LOD) and limit of quantification (LOQ) that are adequate for the determination of impurities and degradation products at the levels specified by ICH guidelines.[17]

For a compound like (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, a reversed-phase HPLC method with a diode-array detector is often a suitable starting point for SIAM development.[17] The forced degradation samples are instrumental in demonstrating the specificity and selectivity of the method.[18]

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid. By employing the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability studies, researchers can generate the critical data necessary to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this promising pharmaceutical compound. The principles and methodologies outlined herein are grounded in established scientific practices and regulatory expectations, providing a reliable pathway for advancing the development of new medicines.

References

-

ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

-

EMA. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

-

Glomme, A., & Dressman, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Völgyi, G., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

S-Matrix. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Huynh-Ba, K. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

IJCRT. (2023). Stability Indicating Assay Method. Retrieved from [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

-

PubMed. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from [Link]

-

AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. snscourseware.org [snscourseware.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. database.ich.org [database.ich.org]

- 15. scribd.com [scribd.com]

- 16. ijcrt.org [ijcrt.org]

- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative of significant interest in the pharmaceutical and neuroscience research sectors.[1][2] Its structural incorporation of a methoxypyridine moiety makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological pathways.[1] As with any compound intended for use in drug discovery and development, unequivocal structural confirmation and purity assessment are paramount. This guide provides a detailed framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document, written from the perspective of a senior application scientist, outlines the expected spectral features and provides robust, field-tested protocols for data acquisition and interpretation.

The compound, with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol , possesses multiple functional groups that will be discernible through spectroscopic analysis.[3][4]

Molecular Structure and Spectroscopic Blueprint

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features to be identified are the propanoic acid backbone, the chiral center at the C3 position bearing an amino group, and the 6-methoxypyridine ring attached to this chiral center.

Caption: Molecular structure of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid with key positions labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete structural picture.

Predicted ¹H NMR Spectral Data

The expected proton signals are detailed below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it will allow for the observation of exchangeable protons (NH₂ and COOH).

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| H2' | ~8.2 - 8.4 | Doublet (d) or Singlet (s) | 1H | Aromatic proton on the pyridine ring, ortho to the nitrogen and adjacent to the C3' substituent. Deshielded by the ring nitrogen. |

| H4' | ~7.7 - 7.9 | Doublet of Doublets (dd) | 1H | Aromatic proton, ortho to the C3' substituent and meta to the methoxy group. |

| H5' | ~6.8 - 7.0 | Doublet (d) | 1H | Aromatic proton, ortho to the methoxy group and shielded by its electron-donating effect. |

| α-H | ~4.3 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | Methine proton at the chiral center, deshielded by the adjacent amino group and the aromatic ring. |

| β-CH₂ | ~2.7 - 2.9 | Doublet (d) or Multiplet (m) | 2H | Methylene protons adjacent to the chiral center and the carbonyl group. They are diastereotopic and may appear as a complex multiplet. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Protons of the methoxy group, showing a characteristic singlet in the aliphatic region. |

| -NH₂ | ~2.0 - 4.0 (broad) | Singlet (s, broad) | 2H | Protons of the primary amine. The chemical shift is variable and the peak is often broad due to quadrupole broadening and exchange. |

| -COOH | ~10.0 - 12.0 (broad) | Singlet (s, broad) | 1H | Carboxylic acid proton, highly deshielded and exchangeable. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~172 - 175 | Carbonyl carbon of the carboxylic acid. |

| C6' | ~163 - 165 | Pyridine carbon attached to the electron-donating methoxy group. |

| C2' | ~147 - 150 | Pyridine carbon adjacent to the ring nitrogen. |

| C4' | ~138 - 140 | Pyridine carbon, deshielded by its position relative to the nitrogen and the C3' substituent. |

| C3' | ~125 - 128 | Pyridine carbon bearing the amino-propanoic acid substituent. |

| C5' | ~110 - 112 | Pyridine carbon ortho to the methoxy group, shielded by its effect. |

| -OCH₃ | ~53 - 55 | Methoxy group carbon. |

| α-C | ~50 - 55 | Chiral carbon attached to the amino group and the pyridine ring. |

| β-C | ~40 - 45 | Methylene carbon of the propanoic acid backbone. |

Experimental Protocol for NMR Data Acquisition

Caption: A simplified potential fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight, TOF) over an appropriate m/z range (e.g., 50-500). Use an internal calibrant (lock mass) to ensure high mass accuracy.

-

Data Analysis: Process the data to determine the accurate masses of the observed ions and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.

Conclusion: A Synergistic Approach to Structural Verification

No single technique provides all the necessary information for unequivocal structural elucidation. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS.

-

HRMS confirms the correct molecular formula.

-

IR confirms the presence of key functional groups (carboxylic acid, amine, aryl ether).

-

¹³C NMR confirms the number of unique carbon atoms, and ¹H NMR reveals the proton environment and connectivity.

-

2D NMR experiments definitively link the proton and carbon skeletons together, providing the final, unambiguous confirmation of the structure of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid.

This comprehensive approach ensures the identity, purity, and structural integrity of the compound, a critical requirement for its application in any research or development setting.

References

-

AdooQ BioScience. 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

PubChem. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

-

Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

-

NIST Chemistry WebBook. Propanoic acid. [Link]

-

MySkinRecipes. (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Prepared by a Senior Application Scientist

Executive Summary

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, a compound more widely recognized in scientific literature as Lesogaberan (or by its developmental code name, AZD3355 ), is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. Initially developed for the treatment of gastroesophageal reflux disease (GERD), its unique pharmacological profile has prompted further investigation into other therapeutic areas, most notably non-alcoholic steatohepatitis (NASH). This guide provides a comprehensive technical overview of Lesogaberan's biological activity, detailing its mechanism of action, pharmacokinetic profile, and preclinical and clinical findings. We will delve into the specific experimental methodologies that form the basis of our understanding of this compound, offering researchers and drug development professionals a thorough resource grounded in authoritative data.

Introduction: From Chemical Structure to Biological Target

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative whose structure is foundational to its biological function.[1][2] Its primary molecular target is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems.[3] Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand GABA, Lesogaberan's interaction with the GABA-B receptor showcases high affinity and selectivity, leading to a cascade of downstream signaling events. This specificity is crucial as it minimizes off-target effects, a desirable characteristic in therapeutic drug development.

The decision to pursue a GABA-B receptor agonist for conditions like GERD stems from the receptor's role in modulating transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux. The subsequent exploration into NASH was driven by computational drug repositioning strategies that identified a novel, and initially unexpected, therapeutic potential.[4]

Core Mechanism of Action: Selective GABA-B Receptor Agonism

Lesogaberan functions as a selective GABA-B receptor agonist.[5] Upon binding, it activates the heterodimeric GABA-B receptor, which is composed of GABA-B1 and GABA-B2 subunits. This activation triggers the coupling to inhibitory G-proteins (Gi/o), leading to two primary downstream effects:

-

Inhibition of adenylyl cyclase , which results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , causing potassium ion efflux and subsequent hyperpolarization of the cell membrane, making it less likely to fire an action potential.

This inhibitory action is the cornerstone of Lesogaberan's therapeutic effects.

Quantitative Pharmacological Profile

The potency and selectivity of Lesogaberan have been quantified through various in vitro assays. These data are essential for understanding its therapeutic window and potential for off-target effects.

| Parameter | Value | Assay/System | Source |

| EC50 | 8.6 nM | Intracellular Ca2+ mobilization in CHO cells expressing human GABA-B1a/2 | [6][7] |

| Ki | 5.1 nM | [3H]GABA displacement in rat brain membranes (GABA-B) | [6][7][8] |

| Ki (Selectivity) | 1.4 µM | [3H]GABA displacement in rat brain membranes (GABA-A) | [6][7][8] |

| IC50 | 2 nM | [3H]GABA displacement in rat brain membranes | [5] |

Table 1: In Vitro Potency and Selectivity of Lesogaberan.

The data clearly illustrate Lesogaberan's high potency at the GABA-B receptor (nanomolar range) and significant selectivity over the GABA-A receptor (micromolar range), indicating a well-defined mechanism of action with a lower likelihood of GABA-A mediated side effects.

Application I: Gastroesophageal Reflux Disease (GERD)

The initial therapeutic target for Lesogaberan was GERD, specifically in patients who have a partial response to proton pump inhibitors (PPIs).[9] The rationale is based on the understanding that TLESRs, which are brief, spontaneous relaxations of the lower esophageal sphincter, are a major mechanism behind gastroesophageal reflux. GABA-B receptors are known to be expressed on the vagal afferent nerves that control TLESRs.

Biological Activity in GERD

Lesogaberan inhibits TLESRs through its action on peripheral GABA-B receptors.[10] This is a key differentiator from other GABA-B agonists like baclofen, which readily cross the blood-brain barrier and cause significant central nervous system side effects. Lesogaberan's peripheral restriction allows for a more targeted therapeutic effect.[10]

In clinical studies involving GERD patients, Lesogaberan (at 65mg BID) as an add-on to PPI treatment demonstrated a significant reduction in the number of TLESRs by 25% and a 47% reduction in reflux episodes in the post-prandial period compared to placebo.[5]

Experimental Workflow: In Vivo TLESR Measurement

The evaluation of Lesogaberan's effect on TLESRs relies on a well-established preclinical model, typically in canines. The following diagram and protocol outline the critical steps in this workflow.

Application II: Non-alcoholic Steatohepatitis (NASH)

A paradigm shift in the potential application of Lesogaberan came from a computational drug repositioning study that identified it as a candidate for treating NASH, a severe form of non-alcoholic fatty liver disease with no approved pharmacotherapy.[4] This discovery has been substantiated by preclinical evidence demonstrating Lesogaberan's hepatoprotective, anti-inflammatory, and antifibrotic properties.[11][12]

Biological Activity in NASH

In the context of NASH, Lesogaberan's activity is centered on its effects on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. In their activated state, HSCs produce excessive extracellular matrix proteins, leading to scarring and cirrhosis.

Studies have shown that Lesogaberan significantly downregulates the expression of profibrotic genes in human HSCs, including collagen1α1 (COL1A1) and α-smooth muscle actin (αSMA).[13] Transcriptomic analysis of HSCs treated with Lesogaberan revealed an impact on key regulatory nodes, including Myc, as well as MAP and ERK kinases.[4][12][14] This suggests that Lesogaberan's anti-fibrotic effect is mediated through the modulation of these critical signaling pathways.

Signaling Pathway: Proposed Anti-fibrotic Mechanism

The activation of GABA-B receptors on hepatic stellate cells by Lesogaberan is hypothesized to interfere with the pro-fibrogenic signaling cascade. The diagram below illustrates this proposed mechanism.

Pharmacokinetic Profile

A favorable pharmacokinetic profile is critical for any therapeutic agent. Lesogaberan is rapidly and extensively absorbed from the gastrointestinal tract, with maximal plasma concentrations (Cmax) achieved within 1-2 hours of oral administration.[15] It exhibits high oral bioavailability and a terminal half-life of 11-13 hours in healthy subjects, supporting a twice-daily dosing regimen.[15] The primary route of elimination is metabolism, with approximately 84% of an administered dose excreted in the urine as either the parent compound or its metabolites.[15]

| Parameter | Value (Healthy Subjects) | Route | Source |

| Tmax | 1-2 hours | Oral | [15] |

| t1/2 | 11-13 hours | Oral/IV | [15] |

| Bioavailability (F) | 67% | Oral | [16] |

| Renal Clearance | ~22% of total clearance | IV | [15] |

| Total Urinary Excretion | ~84% of dose | Oral/IV | [15] |

Table 2: Key Pharmacokinetic Parameters of Lesogaberan in Humans.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for key assays used to characterize Lesogaberan. These protocols are synthesized from established methods in the field.

Protocol 1: GABA-B Receptor Binding Assay ([3H]GABA Displacement)

-

Objective: To determine the binding affinity (Ki) of Lesogaberan for the GABA-B receptor.

-

Rationale: This competitive binding assay measures the ability of a test compound (Lesogaberan) to displace a radiolabeled ligand ([3H]GABA) from the receptor. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki, an intrinsic measure of affinity.

-

Methodology:

-

Membrane Preparation: a. Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[17] b. Centrifuge at 1,000 x g for 10 minutes at 4°C.[17] c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[17] d. Resuspend the pellet in deionized water, homogenize, and centrifuge again. Repeat this wash step three times to remove endogenous GABA.[6] e. The final pellet is resuspended in binding buffer (50 mM Tris-HCl, pH 7.4) and stored at -70°C.[17]

-

Binding Assay: a. Thaw membranes and wash twice in binding buffer.[17] b. In a 96-well plate, add membrane homogenate (0.1-0.2 mg protein/well), [3H]GABA (e.g., 5 nM final concentration), and varying concentrations of Lesogaberan.[17] c. For non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM).[17] d. Incubate at 4°C for 45 minutes.[17] e. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[17] f. Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[17]

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of Lesogaberan to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Hepatic Stellate Cell (HSC) Activation Assay

-

Objective: To assess the effect of Lesogaberan on the expression of profibrotic genes in activated HSCs.

-

Rationale: Culturing primary HSCs or immortalized HSC lines (e.g., LX-2) on plastic induces their activation into a myofibroblast-like phenotype, characterized by the upregulation of genes like COL1A1 and αSMA. This model allows for the direct assessment of a compound's anti-fibrotic potential.

-

Methodology:

-

Cell Culture: a. Culture LX-2 human hepatic stellate cells in DMEM supplemented with 10% FBS and antibiotics. b. Plate cells at a desired density and allow them to adhere for 24 hours.

-

Treatment: a. Replace the medium with fresh medium containing either vehicle (e.g., DMSO) or varying concentrations of Lesogaberan (e.g., 30 nM, 100 nM). b. Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

Gene Expression Analysis (qPCR): a. At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit. b. Synthesize cDNA from the RNA using reverse transcriptase. c. Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., COL1A1, ACTA2 for αSMA) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method. b. Compare the expression levels in Lesogaberan-treated cells to vehicle-treated cells to determine the extent of downregulation.

-

Conclusion and Future Directions

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid (Lesogaberan/AZD3355) is a well-characterized, potent, and selective GABA-B receptor agonist. Its biological activity has been robustly demonstrated in the context of GERD, where it effectively reduces transient lower esophageal sphincter relaxations through a peripherally restricted mechanism. While its clinical development for GERD was not pursued further, the compound has found a promising new application in the treatment of NASH. Preclinical data strongly support an anti-fibrotic and anti-inflammatory role, mediated through the modulation of key signaling pathways in hepatic stellate cells.

For researchers and drug development professionals, Lesogaberan represents a valuable pharmacological tool and a potential therapeutic asset. Future research should focus on further elucidating the precise downstream signaling events following GABA-B receptor activation in hepatic stellate cells and translating the promising preclinical NASH findings into a clinical setting. The established safety and pharmacokinetic profiles from its previous clinical investigations provide a solid foundation for its continued development.

References

-

Lesogaberan - Ace Therapeutics. (n.d.). Ace Therapeutics. [Link]

-

GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill. [Link]

-

Bhattacharya, D., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20827. [Link]

-

Repositioning of a Novel GABA-B Receptor Agonist, AZD3355 (Lesogaberan), for the Treatment of Non-alcoholic Steatohepatitis. (2021). ResearchGate. [Link]

-

Niazi, M. K., et al. (2011). Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. Drugs in R&D, 11(1), 75–84. [Link]

-

(R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid - Chem-Impex. (n.d.). Chem-Impex International. [Link]

-

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Pharmacokinetic Profile of Lesogaberan (AZD3355) in Healthy Subjects: A Novel GABAB-Receptor Agonist Reflux Inhibitor. (2011). Drugs in R & D (Open Access). [Link]

-

Lehmann, A., et al. (2009). (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action. Journal of Pharmacology and Experimental Therapeutics, 331(2), 504-12. [Link]

-

Lesogaberan (AZD3355) - AstraZeneca Open Innovation. (n.d.). AstraZeneca. [Link]

-

Branden, L., et al. (2010). The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs. European Journal of Pharmacology, 634(1-3), 138-41. [Link]

-

de Ruigh, A., et al. (2012). Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut, 61(8), 1121-8. [Link]

-

(PDF) Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. (2021). ResearchGate. [Link]

-

Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience. [Link]

-

(PDF) Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. (2021). ResearchGate. [Link]

-

Response of canine lower esophageal sphincter to gastric distension. (1990). The American Journal of Physiology, 258(4 Pt 1), G628-34. [Link]

-

Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. (2021). PubMed. [Link]

-

Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. (2021). Arizona State University Research Repository. [Link]

-

Repositioning of a Novel GABA-B Receptor Agonist, AZD3355 (Lesogaberan), for the Treatment of Non-alcoholic Steatohepatitis. (2021). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Employment of gene expression profiling to identify transcriptional regulators of hepatic stellate cells | springermedizin.de [springermedizin.de]

- 3. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Response of canine lower esophageal sphincter to gastric distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene expression profiles during hepatic stellate cell activation in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. Experimental in vivo canine model for gastric prolapse of laparoscopic adjustable gastric band system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Employment of gene expression profiling to identify transcriptional regulators of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Therapeutic Targets for (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Executive Summary

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral β-amino acid derivative with significant potential in neuropharmacology.[1] Its structural similarity to known neuromodulatory agents suggests it may interact with key central nervous system (CNS) targets. This guide presents a structured, multi-disciplinary strategy for the deconvolution of its mechanism of action and the definitive identification of its primary therapeutic targets. By integrating computational modeling, in vitro biochemical assays, cell-based target engagement, and broad-spectrum chemoproteomics, this workflow provides a robust framework for advancing this compound from a chemical entity to a validated therapeutic lead. The primary hypothesized targets, based on structural analogy to gabapentinoids and GABA-mimetics, are the α2δ subunit of voltage-gated calcium channels (VGCCs) and the GABA-B receptor.

Introduction to the Molecule of Interest

(R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is a synthetic amino acid derivative recognized as a valuable building block for novel therapeutic agents, particularly those aimed at neurological and psychiatric disorders.[1][2] Its core structure consists of a propanoic acid backbone with an amino group at the β-position (C3), which is also attached to a 6-methoxypyridin-3-yl moiety. This configuration classifies it as a β-substituted GABA analogue.

The rationale for its investigation stems from the proven therapeutic efficacy of structurally related compounds. The field of neuropharmacology has demonstrated that small molecules modulating GABAergic and glutamatergic systems are effective in treating conditions like epilepsy, neuropathic pain, and anxiety.[3][4] The unique stereochemistry and electronic properties conferred by the substituted pyridine ring suggest the potential for novel selectivity and potency profiles compared to existing drugs.[1]

Hypothesis Generation: Putative Therapeutic Targets

The critical first step in target identification is the generation of robust, evidence-based hypotheses. This is achieved through a comparative analysis of the molecule's structure against well-characterized pharmacological agents.

Structural Analogy Analysis

The molecule shares a core β-amino acid scaffold with several successful CNS drugs. This similarity provides a strong basis for hypothesizing its primary targets.

| Compound | Key Structural Features | Primary Therapeutic Target | Clinical Indication(s) |

| (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | β-amino acid, Pyridine ring | Hypothesized: α2δ subunit of VGCCs, GABA-B Receptor | To be determined |

| Pregabalin | γ-amino acid (constrained) | α2δ-1 and α2δ-2 subunits of VGCCs[3][5][6] | Neuropathic pain, Epilepsy, Anxiety |

| Baclofen | β-(chlorophenyl) derivative of GABA | GABA-B Receptor Agonist[7][8] | Spasticity |

| Gabapentin | γ-amino acid (cyclohexyl derivative) | α2δ-1 subunit of VGCCs[5][9] | Neuropathic pain, Epilepsy |

The presence of an amino group and a carboxylic acid separated by a three-carbon chain strongly suggests an interaction with targets evolved to recognize GABA or its analogues. The two most prominent targets in this class are:

-

The α2δ Auxiliary Subunit of Voltage-Gated Calcium Channels (VGCCs): This is the established target for gabapentinoids like pregabalin and gabapentin.[5][6][9] These drugs are not direct channel blockers but are thought to modulate channel trafficking and function by binding to the α2δ subunit.[3][4]

-

The GABA-B Receptor: As a G-protein coupled receptor (GPCR), GABA-B mediates sustained inhibitory neurotransmission.[7][10][11] It is an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[10][12] The molecule's structure is analogous to the GABA-B agonist baclofen.

Integrated Target Validation Workflow

A multi-step, hierarchical approach is essential to move from hypothesis to definitive target validation. This workflow is designed to systematically increase the biological complexity and relevance of the findings at each stage.

Caption: The principle workflow of the Cellular Thermal Shift Assay (CETSA).

Advanced Profiling: Functional Impact and Selectivity

Confirmation of binding and engagement must be followed by an assessment of the functional consequences and the compound's broader interaction profile.

Functional Assays

-

Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

-

Methodology:

-